molecular formula C16H9BrN4O2S2 B11316031 N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11316031
M. Wt: 433.3 g/mol
InChI Key: AEFGKHOAGBTJAS-UHFFFAOYSA-N
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Description

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. This reaction often employs palladium catalysts and boronic acids under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H9BrN4O2S2

Molecular Weight

433.3 g/mol

IUPAC Name

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H9BrN4O2S2/c17-13-7-6-12(24-13)14-18-16(25-21-14)19-15(22)10-8-11(23-20-10)9-4-2-1-3-5-9/h1-8H,(H,18,19,21,22)

InChI Key

AEFGKHOAGBTJAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=NS3)C4=CC=C(S4)Br

Origin of Product

United States

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